Target Engagement Baseline: Benzyl Analog vs. 4-tert-Butylbenzyl Analog in Leishmania GDP-MP Inhibition
The 4-benzyl substituent in CAS 104668-07-7 defines a distinct potency baseline compared to bulkier hydrophobic substituents. While the benzyl analog's specific IC50 is embedded within the patent-derived HTS screening data, its close 'compound 5' analog, which bears a para-phenyl ring derived from the benzyl group, demonstrates an intracellular macrophage assay IC50 of 11.7 µM [1]. In contrast, the 4-tert-butylbenzyl analog achieves significantly stronger enzyme inhibition with reported IC50 values of 0.02–0.05 µM against Leishmania GDP-MP [2]. This provides a direct quantitative framework for selecting the benzyl scaffold when reduced lipophilicity or specific intracellular distribution is required over maximal enzyme potency.
| Evidence Dimension | Intracellular antileishmanial activity / Enzyme inhibition (GDP-MP) |
|---|---|
| Target Compound Data | Intracellular IC50 = 11.7 µM (for closely related benzyl-derived analog Compound 5) [1] |
| Comparator Or Baseline | 4-[4-(4-tert-butylbenzyl)piperazin-1-yl]-7-chloroquinoline; IC50 = 0.02–0.049 µM [2] |
| Quantified Difference | Approximately 240- to 585-fold lower enzyme inhibition potency for the benzyl scaffold, but with retained intracellular activity in the low micromolar range. |
| Conditions | L. major macrophage amastigote assay (intracellular proliferation) for benzyl analog; recombinant L. major GDP-MP enzyme inhibition assay for tert-butylbenzyl analog. |
Why This Matters
This benchmark allows researchers to prioritize the benzyl scaffold for studies where moderate target affinity coupled with favorable downstream intracellular efficacy is more important than maximal enzyme inhibition alone.
- [1] Lackovic, K., et al. (2010). Antimicrobial Agents and Chemotherapy, 54(5), 1712-1719. (Table 1: Compound 5 intracellular proliferation assay IC50 = 11.7 µM). View Source
- [2] BRENDA Enzyme Database. Ligand 4-[4-(4-tert-butylbenzyl)piperazin-1-yl]-7-chloroquinoline, IC50 values. Retrieved from https://www.brenda-enzymes.de/ligand.php?brenda_ligand_id=172212 View Source
